molecular formula C8H18ClN B2856672 Trans-5-Ethyl-2-methylpiperidine hydrochloride CAS No. 2287346-82-9

Trans-5-Ethyl-2-methylpiperidine hydrochloride

Cat. No. B2856672
CAS RN: 2287346-82-9
M. Wt: 163.69
InChI Key: WKGMMQCONWDNJQ-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-5-Ethyl-2-methylpiperidine hydrochloride is a chemical compound with the molecular formula C8H18ClN. Piperidines, the class of compounds to which it belongs, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of Trans-5-Ethyl-2-methylpiperidine hydrochloride is not detailed in the sources retrieved.

Scientific Research Applications

Synthesis of Medicinal Compounds

Trans-5-Ethyl-2-methylpiperidine hydrochloride: is a valuable intermediate in the synthesis of various medicinal compounds. Piperidine derivatives are integral to more than twenty classes of pharmaceuticals . The compound’s structure allows for the creation of diverse pharmacologically active molecules, particularly in the development of drugs targeting the central nervous system.

Biological Activity Modulation

Due to the piperidine moiety, this compound can be used to modulate biological activity. It can be incorporated into larger molecules to influence their interaction with biological targets, such as enzymes or receptors . This modulation is crucial for the discovery of new therapeutic agents.

Pharmacological Research

In pharmacological research, Trans-5-Ethyl-2-methylpiperidine hydrochloride can be used to study the pharmacokinetics and pharmacodynamics of piperidine-based drugs. Its stable structure under physiological conditions makes it an ideal candidate for such studies .

Chemical Synthesis Optimization

Researchers utilize this compound to optimize chemical synthesis processes. It serves as a model compound to develop cost-effective and efficient methods for synthesizing piperidine derivatives, which are important building blocks in drug construction .

Structural Analysis and Design

The compound’s well-defined stereochemistry is used in structural analysis and design. It aids in understanding the steric effects in molecular interactions, which is vital for designing molecules with desired properties .

Catalyst Development

Trans-5-Ethyl-2-methylpiperidine hydrochloride: can act as a ligand in catalyst development. Its piperidine ring can coordinate with metals to form catalysts that facilitate various chemical reactions, including those used in pharmaceutical synthesis .

Material Science Applications

In material science, the compound finds applications in the development of novel materials with specific properties. Its incorporation into polymers or other materials can enhance their functionality, such as increasing electrical conductivity or thermal stability .

Analytical Chemistry

Lastly, it is used in analytical chemistry as a standard or reference compound. Its consistent and predictable behavior makes it suitable for calibrating instruments or validating analytical methods .

Future Directions

Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . This suggests that the development of new synthesis methods and the discovery of new applications for piperidine derivatives, including Trans-5-Ethyl-2-methylpiperidine hydrochloride, could be a promising direction for future research.

properties

IUPAC Name

(2R,5R)-5-ethyl-2-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-3-8-5-4-7(2)9-6-8;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGMMQCONWDNJQ-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(NC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@H](NC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-5-Ethyl-2-methylpiperidine hydrochloride

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